2-[1-(Benzenesulfonyl)cyclohex-2-en-1-yl]ethan-1-ol
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Overview
Description
2-[1-(Benzenesulfonyl)cyclohex-2-en-1-yl]ethan-1-ol is an organic compound that features a cyclohexene ring substituted with a benzenesulfonyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Benzenesulfonyl)cyclohex-2-en-1-yl]ethan-1-ol typically involves the following steps:
Formation of the Cyclohexene Ring: Starting with cyclohexene, the compound undergoes selective oxidation to form cyclohexenone.
Introduction of the Benzenesulfonyl Group: The cyclohexenone is then reacted with benzenesulfonyl chloride in the presence of a base to introduce the benzenesulfonyl group.
Addition of the Ethan-1-ol Moiety: Finally, the ethan-1-ol group is introduced through a nucleophilic addition reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation and sulfonylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Benzenesulfonyl)cyclohex-2-en-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
2-[1-(Benzenesulfonyl)cyclohex-2-en-1-yl]ethan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-[1-(Benzenesulfonyl)cyclohex-2-en-1-yl]ethan-1-ol exerts its effects involves interactions with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity and leading to various biological effects . The cyclohexene ring and ethan-1-ol moiety contribute to the compound’s overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-ol: This compound shares the cyclohexene ring but lacks the benzenesulfonyl group.
Cyclohexenone: Similar in structure but contains a ketone group instead of the ethan-1-ol moiety.
Uniqueness
2-[1-(Benzenesulfonyl)cyclohex-2-en-1-yl]ethan-1-ol is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
CAS No. |
193824-92-9 |
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Molecular Formula |
C14H18O3S |
Molecular Weight |
266.36 g/mol |
IUPAC Name |
2-[1-(benzenesulfonyl)cyclohex-2-en-1-yl]ethanol |
InChI |
InChI=1S/C14H18O3S/c15-12-11-14(9-5-2-6-10-14)18(16,17)13-7-3-1-4-8-13/h1,3-5,7-9,15H,2,6,10-12H2 |
InChI Key |
NXVSVRFIRKLFLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)(CCO)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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